phenyl]formamido})methyl}benzamide](/img/structure/B13573461.png)
2-(trifluoromethyl)-N-{[2-(trifluoromethyl)phenyl]({[2-(trifluoromethyl)phenyl]formamido})methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(trifluoromethyl)-N-{2-(trifluoromethyl)phenylphenyl]formamido})methyl}benzamide is a complex organic compound featuring multiple trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of molecules, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl phenyl sulfone under visible light irradiation . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(trifluoromethyl)-N-{2-(trifluoromethyl)phenylphenyl]formamido})methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl phenyl sulfone for trifluoromethylation, lithium aluminum hydride for reduction, and various oxidizing agents for oxidation. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, pressures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups replacing the trifluoromethyl groups.
Applications De Recherche Scientifique
2-(trifluoromethyl)-N-{2-(trifluoromethyl)phenylphenyl]formamido})methyl}benzamide has diverse applications in scientific research:
Biology: The compound’s unique properties make it valuable in studying biological systems, including enzyme interactions and metabolic pathways.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of drugs targeting specific diseases.
Industry: The compound is used in the production of advanced materials with unique properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-(trifluoromethyl)-N-{2-(trifluoromethyl)phenylphenyl]formamido})methyl}benzamide involves its interaction with molecular targets and pathways. The trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity to specific targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(trifluoromethyl)-N-{2-(trifluoromethyl)phenylphenyl]formamido})methyl}benzamide stands out due to its multiple trifluoromethyl groups, which significantly enhance its chemical stability, reactivity, and biological activity. These properties make it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C24H15F9N2O2 |
|---|---|
Poids moléculaire |
534.4 g/mol |
Nom IUPAC |
2-(trifluoromethyl)-N-[[[2-(trifluoromethyl)benzoyl]amino]-[2-(trifluoromethyl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C24H15F9N2O2/c25-22(26,27)16-10-4-1-7-13(16)19(34-20(36)14-8-2-5-11-17(14)23(28,29)30)35-21(37)15-9-3-6-12-18(15)24(31,32)33/h1-12,19H,(H,34,36)(H,35,37) |
Clé InChI |
YQBHZSISHFGBMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(NC(=O)C2=CC=CC=C2C(F)(F)F)NC(=O)C3=CC=CC=C3C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


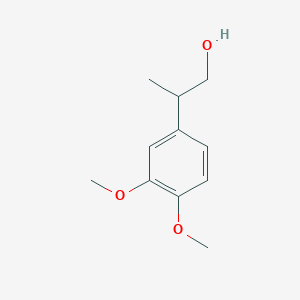
![5-(Trifluoromethyl)-1,3-dihydrospiro[indole-2,4'-piperidin]-3-one hydrochloride](/img/structure/B13573392.png)
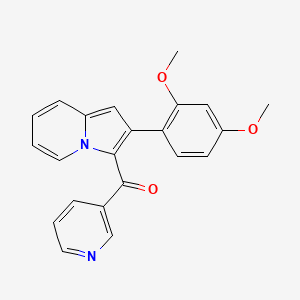
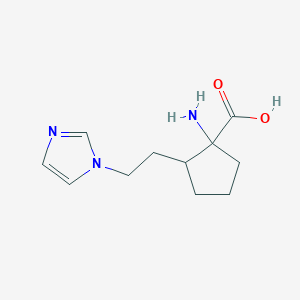
![Sodium3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate](/img/structure/B13573414.png)
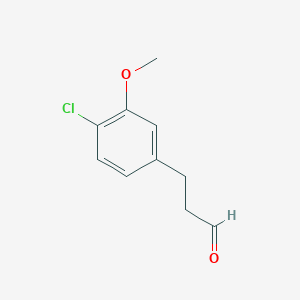
![1-[2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-ol](/img/structure/B13573423.png)
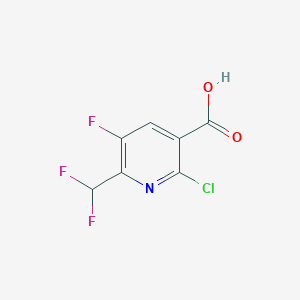
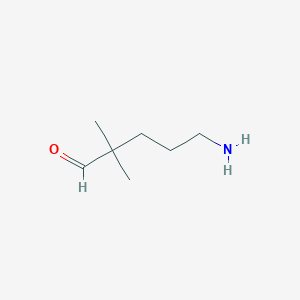


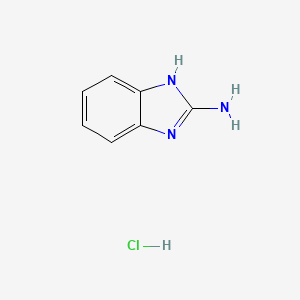
![4-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13573464.png)

